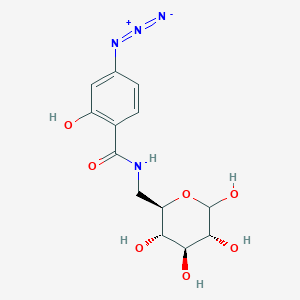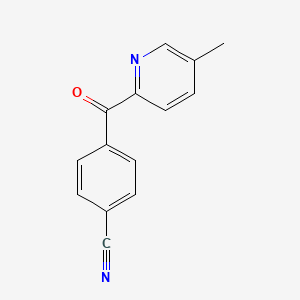![molecular formula C9H14N2S B1440058 [2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride CAS No. 642078-29-3](/img/structure/B1440058.png)
[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound with the empirical formula C8H14Cl2N2S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC1C2=C (CCC1)SC (C)=N2. [H]Cl. [H]Cl . This indicates that the compound contains a benzothiazole ring structure, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . Physical And Chemical Properties Analysis
The compound is a solid . The molecular weight of the compound is 241.18 . Unfortunately, other specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Biological Activity
- Novel derivatives of 4,5-substituted-1,2,4-triazole-thiones and 2,5-substituted-1,3,4-thiadiazoles, including compounds with the [2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine structure, showed high cytotoxicity in vitro against thymocytes, indicating potential in cancer research and therapy (Mavrova et al., 2009).
Pharmacology and Neurochemistry
- The compound has been studied for its effects on GABA uptake mechanisms in vitro, with some derivatives showing potential as selective inhibitors of glial GABA uptake. This has implications for neurological research, particularly in the context of epilepsy and other neurodegenerative conditions (Falch et al., 1999).
Antimicrobial Applications
- Several derivatives containing the benzothiazole structure have been synthesized and characterized for their antimicrobial and antifungal activities. These compounds show promise in the development of new antibacterial and antifungal agents (Chaudhary et al., 2011).
Potential in SARS-CoV-2 Inhibition
- A study focused on the synthesis and molecular docking analysis of a derivative of this compound as a potential inhibitor of SARS-CoV-2. This highlights its potential application in antiviral drug development (Genç et al., 2021).
Chemical Synthesis and Characterization
- Research has also focused on the synthesis of novel compounds containing the benzothiazole structure, exploring their chemical properties and potential applications in various fields of chemistry and pharmacology (Pejchal et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride involves the reaction of 2-mercapto-benzothiazole with ethylene oxide to form 2-(2-hydroxyethylthio)benzothiazole, which is then reacted with ethylenediamine to form the target compound. The dihydrochloride salt is formed by reacting the amine with hydrochloric acid.", "Starting Materials": [ "2-mercapto-benzothiazole", "ethylene oxide", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-mercapto-benzothiazole is reacted with ethylene oxide in the presence of a base such as potassium hydroxide to form 2-(2-hydroxyethylthio)benzothiazole.", "Step 2: 2-(2-hydroxyethylthio)benzothiazole is then reacted with ethylenediamine in the presence of a solvent such as ethanol to form [2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of the target compound, [2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride." ] } | |
| 642078-29-3 | |
Formule moléculaire |
C9H14N2S |
Poids moléculaire |
182.29 g/mol |
Nom IUPAC |
2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H14N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6,10H2 |
Clé InChI |
BDCAMWDLMRVNQN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)N=C(S2)CCN.Cl.Cl |
SMILES canonique |
C1CCC2=C(C1)N=C(S2)CCN |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B1439981.png)





![(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol](/img/structure/B1439991.png)


![N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide](/img/structure/B1439996.png)

